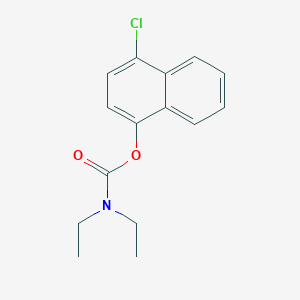

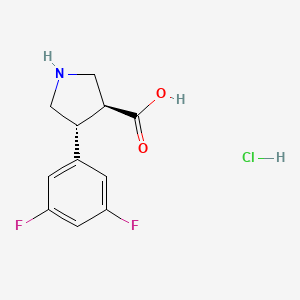

4-Chloronaphthalen-1-yl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloronaphthalen-1-yl diethylcarbamate (CNDE) is a chemical compound that has been extensively studied for its scientific research applications. It is a carbamate derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Chemosensors for Metal Detection

One application involves the synthesis and characterization of chemosensors for the detection of metal ions. For instance, a chemosensor was synthesized for the ultrasensitive colorimetric and ratiometric detection of Cu2+ in aqueous solutions. This sensor demonstrated a low limit of detection and could be used for naked-eye sensing, emphasizing the role of specific chemical structures in creating effective metal ion sensors (Fanna et al., 2018).

Corrosion Inhibition

Research has also focused on the inhibition of mild steel corrosion in hydrochloric acid, a critical process in industrial applications. α-Aminophosphonates, including those with structures related to 4-Chloronaphthalen-1-yl derivatives, have shown high inhibition efficiency, acting as mixed-type inhibitors. These findings are significant for industrial pickling processes and highlight the potential of specific organic compounds in corrosion protection (Gupta et al., 2017).

Catalytic Activity in Organic Synthesis

Another application area is the catalytic activity of metal complexes in organic reactions. For example, novel iron(II) and cobalt(II) phthalocyanine complexes have been used as catalysts for the oxidation of cyclohexene. These complexes facilitated the selective oxidation of cyclohexene to various products, demonstrating the utility of metal-organic catalysts in enhancing reaction selectivity and efficiency (Saka et al., 2013).

Luminescence Sensing

Research on lanthanide metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds has shown promising results. These MOFs, synthesized with specific ligands, exhibited selective detection capabilities, highlighting the potential of carefully designed materials for environmental monitoring and safety applications (Wang et al., 2016).

Environmental Remediation

The biodegradation of environmental pollutants by microbial strains represents a crucial application in environmental science. For example, a study on the degradation of Di-(2-ethylhexyl) Phthalate (DEHP) by Rhodococcus ruber YC-YT1 demonstrated the potential of microbial strains to remediate DEHP-contaminated environments, including water and soil, particularly in saline conditions (Yang et al., 2018).

properties

IUPAC Name |

(4-chloronaphthalen-1-yl) N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-3-17(4-2)15(18)19-14-10-9-13(16)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMMHCOZWNOULJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C2=CC=CC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

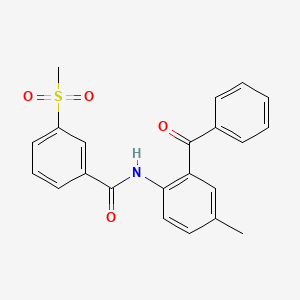

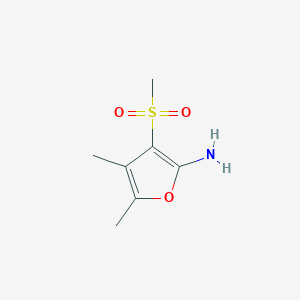

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)

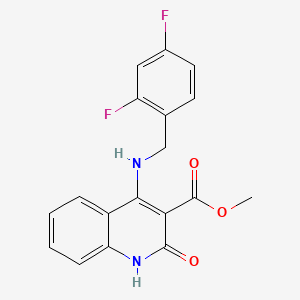

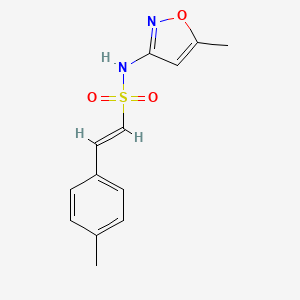

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)

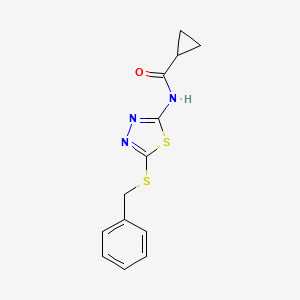

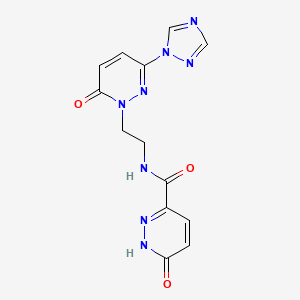

![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)

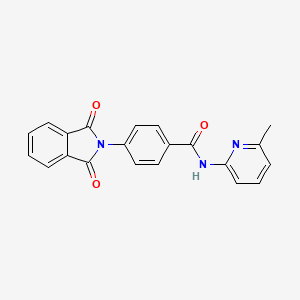

![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)

![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)